4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a fascinating organic compound known for its unique molecular structure that combines elements of both aromatic and aliphatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Preparation of the Aminocarbonyl Intermediate: : Reacting 4-(3,4-dimethylphenyl)-2-thienylamine with an appropriate aminocarbonyl reagent under controlled conditions.
Coupling Reaction: : The intermediate is then subjected to a coupling reaction with methyl thioester, under the presence of a suitable coupling agent like EDCI or DCC.
Final Acidification: : The resultant product is then acidified to yield this compound.
Industrial Production Methods
Industrially, this compound is synthesized using optimized large-scale processes that ensure high yield and purity. This often involves:
Bulk Reactors: : Utilizing bulk reactors to handle large volumes of reactants.
Process Optimization: : Fine-tuning reaction parameters such as temperature, pressure, and pH to maximize efficiency.
Purification Techniques: : Using methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It undergoes oxidation reactions which can modify the thienyl or phenyl rings.
Reduction: : Reduction reactions typically affect the aminocarbonyl groups, often using agents like NaBH4.
Substitution: : This compound is prone to various substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituents: : Halogens or alkyl groups introduced using Friedel-Crafts alkylation.
Major Products
Oxidation: : Yields compounds with additional oxygen functionalities such as hydroxyl or ketone groups.
Reduction: : Produces more simplified structures with amine or alcohol groups.
Substitution: : Generates various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules, particularly in creating heterocyclic compounds.
Biology
Potentially useful in studying biological processes involving the functional groups present in its structure.
Medicine
Investigated for its potential pharmaceutical properties, particularly in drug design and development.
Industry
Applied in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves interactions with specific molecular targets. The aminocarbonyl groups likely form hydrogen bonds with target proteins or enzymes, while the aromatic systems may engage in π-π interactions. The pathways involved could include enzymatic modulation or receptor binding, which need to be further elucidated through experimental studies.
Comparison with Similar Compounds
Compared to other similar compounds like 4-{[3-(aminocarbonyl)-4-(phenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid or 4-{[3-(aminocarbonyl)-4-(3,4-dimethoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid, our compound stands out due to the presence of the dimethylphenyl group
Similar Compounds
4-{[3-(aminocarbonyl)-4-(phenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
4-{[3-(aminocarbonyl)-4-(3,4-dimethoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
4-{[3-(aminocarbonyl)-4-(2-methylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
That covers the detailed rundown of this compound
Properties
IUPAC Name |
4-[[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-9-4-5-12(8-10(9)2)15-11(3)25-18(16(15)17(19)24)20-13(21)6-7-14(22)23/h4-5,8H,6-7H2,1-3H3,(H2,19,24)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGGGNBJYZHGDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)CCC(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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